H-GLU-AMC-OH

Aminopeptidase A Enzyme Kinetics Fluorogenic Substrate Comparison

Researchers require a selective, validated substrate to accurately quantify aminopeptidase A (APA) activity without interference from related enzymes. H-GLU-AMC-OH is the solution: a single-amino-acid AMC conjugate with strict α-linkage regiochemistry. - **Enzyme specificity**: Confirmed 8.7x higher catalytic efficiency vs. Asp-AMC; zero activity against prolyl oligopeptidase. - **Quantitative data**: Km 703 µM, kcat 63.1 s⁻¹, efficiency 89.7 ×10³ µM⁻¹s⁻¹ (1.2 mM CaCl₂). - **Application-ready**: Validated for live-cell surface assays (M. hyopneumoniae) and essential negative control in specificity panels.

Molecular Formula C15H16N2O5
Molecular Weight 304.30 g/mol
CAS No. 98516-76-8
Cat. No. B555358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-GLU-AMC-OH
CAS98516-76-8
Synonymsn-(4-methyl-2-oxo-2h-chromen-7-yl)-l-|A-glutamine; (4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoicacid; Glu-NH-med; 98516-76-8; (4S)-4-AMINO-4-[(4-METHYL-2-OXOCHROMEN-7-YL)CARBAMOYL]BUTANOICACID; AmbotzHAA7670; AC1Q5VFB; AC1L2R86; SCHEMBL3675104; MolPort-008-268-092; ZINC2510081; AR-1J9293; 7-(alpha-Glutamyl)-4-methylcoumarylamide; AM005566; AM040061; KB-62886; alpha-Glutamyl-7-amino-4-methylcoumarylamide; G-3845; L-Glutamicacidalpha-(7-amido-4-methylcoumarin); N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-glutamicacidalpha-amide
Molecular FormulaC15H16N2O5
Molecular Weight304.30 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C15H16N2O5/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)17-15(21)11(16)4-5-13(18)19/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,21)(H,18,19)/t11-/m0/s1
InChIKeyUSALUSONPMPEKY-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-GLU-AMC-OH for Aminopeptidase A Assays


H-GLU-AMC-OH (L-Glutamic acid α-(7-amido-4-methylcoumarin), CAS 98516-76-8) is an amino acid derivative that serves as a fluorogenic substrate for measuring enzymatic activity, particularly aminopeptidase A (APA, EC 3.4.11.7) . The compound consists of L-glutamic acid coupled via an α-peptide bond to the fluorescent reporter 7-amino-4-methylcoumarin (AMC). Upon enzymatic cleavage at the α-glutamyl bond, the highly fluorescent AMC moiety is released, enabling sensitive, real-time quantification of proteolytic activity via fluorescence detection (excitation ~366 nm, emission ~460 nm) [1]. As a single-amino acid AMC conjugate, this compound represents a baseline substrate for assessing glutamyl aminopeptidase specificity and is frequently used as a reference standard against which extended peptide substrates are evaluated.

Specific fluorogenic substrate for aminopeptidase A (APA, EC 3.4.11.7)
Real-time fluorescence detection (Ex/Em ~366/460 nm)
Baseline reference for evaluating extended peptide substrates

Substitution Specificity of H-GLU-AMC-OH


H-GLU-AMC-OH cannot be generically substituted by other commercially available AMC-amino acid conjugates because the identity of the N-terminal amino acid dictates enzyme recognition and cleavage kinetics. Aminopeptidases display strict substrate specificity; a substitution of the terminal glutamate residue with aspartate (Asp-AMC) alters kinetic parameters—with Glu-AMC exhibiting approximately 2-fold higher catalytic efficiency (kcat/Km) toward aminopeptidase A compared to Asp-AMC under identical assay conditions [1]. Similarly, when used as a reference standard in assays for unrelated proteases such as coagulation factor XIII-A, extended peptide substrates containing internal Glu(AMC) motifs demonstrate catalytic efficiencies that differ by more than 200-fold from the baseline H-Glu-AMC substrate, underscoring the impossibility of extrapolating activity from one AMC conjugate to another [2]. Furthermore, the regiochemistry of the glutamyl-AMC bond (α- versus γ-linkage) determines which enzyme class is detected; α-linked H-Glu-AMC reports on aminopeptidase A, while γ-linked Glu-AMC is a substrate for γ-glutamyltransferase, rendering these isomers non-interchangeable for assay purposes [3].

Amino acid identity (Glu vs Asp)
Substituting glutamate with aspartate alters catalytic efficiency; assay sensitivity may shift compared to reported APA kinetics.
Extended peptide context
Single-amino acid conjugate may not represent extended peptide substrate performance for transglutaminase assays; efficiency profiles differ markedly.
Regiochemistry (α vs γ linkage)
α-linked Glu-AMC (APA substrate) and γ-linked isomer (GGT substrate) are not interchangeable; incorrect isomer leads to no enzyme signal.

H-GLU-AMC-OH Evidence vs. Analogs


Aminopeptidase A Kinetics: Glu-AMC vs. Asp-AMC

In direct head-to-head enzymatic assays using recombinant aminopeptidase A, H-GLU-AMC-OH and H-ASP-AMC-OH exhibit markedly different kinetic parameters. In the absence of calcium (1.2 mM CaCl₂), Glu-AMC displays a Km of 2235±89 µM and a kcat of 25.2±1.9 s⁻¹, yielding a catalytic efficiency (kcat/Km) of 11.3±0.8 ×10³ µM⁻¹s⁻¹. Under identical conditions, Asp-AMC shows a higher Km of 4119±135 µM and a lower kcat of 5.3±0.8 s⁻¹, resulting in a catalytic efficiency of 1.3±0.5 ×10³ µM⁻¹s⁻¹ [1]. In the presence of 1.2 mM CaCl₂, Glu-AMC exhibits a Km of 703±25 µM, a kcat of 63.1±2.7 s⁻¹, and a kcat/Km of 89.7±1.2 ×10³ µM⁻¹s⁻¹; Asp-AMC shows a Km of 2478±61 µM, a kcat of 23.1±1.4 s⁻¹, and a kcat/Km of 9.3±1.7 ×10³ µM⁻¹s⁻¹ [1].

APA Kinetics
Head-to-head
Target Glu-AMC: kcat/Km 11.3±0.8 ×10³ µM⁻¹s⁻¹ (no Ca²⁺)
Comparator Asp-AMC: kcat/Km 1.3±0.5 ×10³ µM⁻¹s⁻¹ (no Ca²⁺)
Reported ~8.7-fold higher catalytic efficiency
Supports APA substrate efficiency ranking
Ca²⁺ presence modulates Km and kcat values
Aminopeptidase A Enzyme Kinetics Fluorogenic Substrate Comparison

Regiochemical Specificity: α- vs. γ-Glu-AMC

The α-linked H-GLU-AMC-OH (CAS 98516-76-8) and the γ-linked γ-L-glutamyl-AMC (CAS 72669-53-5) are structural isomers with distinct enzymatic cleavage profiles. The α-linked compound serves specifically as a substrate for aminopeptidase A, which cleaves N-terminal acidic amino acids (glutamate or aspartate). In contrast, the γ-linked isomer is characterized as a substrate for γ-glutamyltransferase (GGT), with enzymatic cleavage dependent on the presence of a glycylglycine acceptor molecule and subject to inhibition by glycine [1]. The two isomers are not enzymatically interconvertible; an assay configured for GGT detection using γ-linked Glu-AMC will yield no signal if substituted with α-linked H-GLU-AMC-OH, and vice versa.

α vs γ Isomer
Head-to-head
Target α-Glu-AMC: cleaved by aminopeptidase A
Comparator γ-Glu-AMC: cleaved by γ-glutamyltransferase
Mutually exclusive enzyme recognition, zero cross-reactivity
Isomer selection determines enzyme target
γ-isomer requires glycylglycine acceptor
γ-Glutamyltransferase Aminopeptidase A Substrate Specificity

Selectivity Profiling: Glu-AMC vs. Pro-AMC

In comprehensive substrate specificity profiling of prolyl oligopeptidase family enzymes, H-GLU-AMC-OH exhibits strict negative selectivity, showing zero relative activity (0%) compared to the reference substrate Pro-AMC (assigned 100% relative activity). Under identical assay conditions, the enzyme shows no detectable hydrolysis of Glu-AMC, nor of Ala-AMC, Arg-AMC, Leu-AMC, Met-AMC, Tyr-AMC, Gly-AMC, Val-AMC, Phe-AMC, or Ser-AMC [1]. This pattern of negative selectivity is not generic across all AMC-amino acid conjugates; Pro-AMC is robustly cleaved (100%), while all other tested single-amino acid AMC substrates, including Glu-AMC, yield zero activity [1].

Specificity Panel
Head-to-head
Target Glu-AMC: 0% relative activity
Comparator Pro-AMC: 100% relative activity (reference)
Absolute difference: 100 pp, no detectable cleavage
Supports negative control profiling
Validates exclusion of glutamyl aminopeptidase activity
Protease Specificity Substrate Profiling Aminopeptidase

Factor XIII-A Baseline: Glu-AMC Reference

When used as a baseline reference for the development of extended peptide substrates targeting coagulation factor XIII-A, the simple H-Glu-AMC conjugate demonstrates substantially lower catalytic efficiency compared to optimized multi-residue substrates. The optimized substrate H-Tyr-Glu(AMC)-Val-Lys-Val-Ile-NH₂ exhibits a kcat/Km value that is more than 200-fold higher than the baseline Glu(AMC) substrate [1]. Similarly, the kcat/Km of Glu(AMC) is reduced compared to previously reported Glu(pNA) substrates [1].

FXIII‑A Benchmarking
Head-to-head
Baseline Glu‑AMC reference
Comparator H‑Tyr‑Glu(AMC)‑Val‑Lys‑Val‑Ile‑NH₂
Reported >200‑fold lower catalytic efficiency for baseline
Supports peptide substrate development benchmarking
Baseline reference for fold‑improvement validation
Coagulation Factor XIII-A Fluorogenic Substrate Peptide Engineering

Vendor Purity Comparison

H-GLU-AMC-OH is commercially available with consistently high purity specifications across multiple independent vendors. Chem-Impex supplies the compound at ≥98% purity as determined by HPLC ; Aladdin Scientific lists specifications at ≥98% purity ; Chemscene catalogs the compound at ≥98% purity ; Leyan provides the compound at 98% purity ; and CymitQuimica reports purity of ≥98% . The compound is characterized as a white to off-white powder that forms a colorless, clear solution when dissolved at 1% in 80% acetic acid .

Purity Specification
Source review
≥98% (HPLC)
Consistent across multiple commercial sources
Supports lot‑to‑lot consistency review
Vendor‑reported specification; verify per lot
Analytical Chemistry Quality Control Reagent Purity

H-GLU-AMC-OH Application Scenarios


Aminopeptidase A Activity Assays

H-GLU-AMC-OH is optimally deployed in continuous fluorometric assays for aminopeptidase A activity where high catalytic efficiency and calcium-dependent modulation are required. In the presence of 1.2 mM CaCl₂, the compound exhibits a Km of 703±25 µM, a kcat of 63.1±2.7 s⁻¹, and a catalytic efficiency of 89.7±1.2 ×10³ µM⁻¹s⁻¹, providing robust signal generation for high-throughput screening and kinetic characterization [1]. The 8.7-fold higher catalytic efficiency of Glu-AMC compared to Asp-AMC (in the absence of CaCl₂) translates to lower enzyme consumption and improved detection limits [1].

Surface Aminopeptidase Detection in Live Cells

H-GLU-AMC-OH has been successfully employed to detect surface-associated glutamyl aminopeptidase activity on live Mycoplasma hyopneumoniae cells, confirming the presence and functional activity of the M42 class aminopeptidase MHJ_0125 on the bacterial surface [2]. This application demonstrates the utility of H-GLU-AMC-OH for ex vivo and in situ enzyme activity measurements without requiring cell lysis or protein purification, enabling direct correlation of enzymatic activity with cell-surface localization.

Negative Control for Aminopeptidase Profiling

H-GLU-AMC-OH serves as an essential negative control in comprehensive substrate specificity profiling panels for aminopeptidases and related proteases. As established in substrate profiling studies, Glu-AMC yields zero relative activity against prolyl oligopeptidase family enzymes, while Pro-AMC demonstrates 100% relative activity under identical conditions [3]. This stark selectivity profile enables researchers to definitively exclude glutamyl aminopeptidase activity when characterizing novel enzymes or validating inhibitor specificity.

Baseline Reference for Peptide Substrate Development

In the development and optimization of extended peptide substrates for coagulation factor XIII-A and related transglutaminases, H-GLU-AMC-OH is procured as an essential baseline reference. Optimized substrates such as H-Tyr-Glu(AMC)-Val-Lys-Val-Ile-NH₂ demonstrate catalytic efficiencies exceeding 200-fold that of the baseline Glu(AMC) substrate [4]. Quantifying this fold-improvement over the single-amino acid conjugate is critical for validating substrate engineering efforts and establishing the performance advantage of custom-synthesized peptide substrates.

Application
Selection Property
Validation Focus
Aminopeptidase A activity assays
Ca²⁺‑modulated fluorogenic kinetics
Verify Km/kcat under assay conditions
Live‑cell surface APA detection
Ex vivo substrate for surface‑bound enzyme
Confirm activity without cell lysis
Negative control for aminopeptidase profiling
Non‑substrate for prolyl oligopeptidase family
Validate zero cleavage in specificity panels
Baseline reference for transglutaminase substrate engineering
Single‑amino acid conjugate reference
Benchmark extended substrate improvements

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